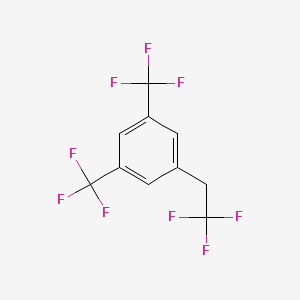

1-(2,2,2-Trifluoro-ethyl)-3,5-bis(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F9/c11-8(12,13)4-5-1-6(9(14,15)16)3-7(2-5)10(17,18)19/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHSMPZFUDZELF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672301 | |

| Record name | 1-(2,2,2-Trifluoroethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-83-7 | |

| Record name | 1-(2,2,2-Trifluoroethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2,2-Trifluoroethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under specific conditions to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-Trifluoro-ethyl)-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the trifluoromethyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the trifluoromethyl groups.

Scientific Research Applications

Organic Synthesis

1-(2,2,2-Trifluoro-ethyl)-3,5-bis(trifluoromethyl)benzene serves as a versatile building block in organic synthesis. The trifluoromethyl groups can influence the reactivity and selectivity of reactions, making it useful in the development of complex organic molecules.

- Example Application : It has been utilized in the preparation of phenyl glycine derivatives, which are important in pharmaceutical chemistry for developing new drugs .

Medicinal Chemistry

The compound has been explored for its potential as a precursor in the synthesis of biologically active compounds. Its structural features may confer specific biological activities.

- Case Study : In a study focusing on CCR2 antagonists, derivatives synthesized from 3,5-bis(trifluoromethyl)benzylamine exhibited potent binding affinity to human CCR2b receptors. This indicates potential applications in treating inflammatory diseases .

Material Science

Due to its fluorinated structure, this compound is also being investigated for applications in material science. The presence of fluorine can enhance properties such as thermal stability and chemical resistance.

- Application Insight : Fluorinated compounds like this one are often used in the development of specialty polymers and coatings that require high performance under extreme conditions .

Mechanism of Action

The mechanism by which 1-(2,2,2-Trifluoro-ethyl)-3,5-bis(trifluoromethyl)benzene exerts its effects is primarily through its interaction with molecular targets via its trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The pathways involved often include modulation of enzyme activity and alteration of membrane properties.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 1099597-83-7

- Molecular Formula : C₁₀H₅F₉

- Molecular Weight : 296.136 g/mol

- Structure : A benzene ring substituted with a 2,2,2-trifluoroethyl group at position 1 and two trifluoromethyl (-CF₃) groups at positions 3 and 3.

Structural and Functional Comparison with Similar Compounds

Thiourea Derivatives with 3,5-Bis(trifluoromethyl)phenyl Groups

Examples :

- Compound 59 : 1-(3,5-bis(trifluoromethyl)phenyl)-3-(((1R,2S,4R)-7,7-dimethyl-2-(pyrrolidin-1-yl)bicyclo[2.2.1]heptan-1-yl)methyl)thiourea

- Compound 60 : Similar to 59 but with a different stereoisomeric bicyclo[2.2.1]heptane configuration.

- Compound 61 : Features a 1,2,3-triazole-linked pyrrolidine moiety.

Key Differences :

- Structural Complexity : These compounds incorporate bicyclic frameworks and heterocycles (e.g., pyrrolidine), enhancing steric bulk and chirality, unlike the simpler aromatic structure of the target compound .

- Melting Points : 53–70°C (compounds 59–61) vs. liquid or low-melting solid state expected for the target compound due to its less rigid structure .

- Applications : Thiourea derivatives are often explored as enzyme inhibitors or catalysts, whereas the target compound serves as a synthetic building block.

Fluorinated Benzyl Bromides

Example : 3,5-Bis(trifluoromethyl)benzyl bromide (CAS 32247-96-4)

Comparison :

- Reactivity : The bromomethyl group (-CH₂Br) enables nucleophilic substitution reactions, making it a key alkylating agent. In contrast, the trifluoroethyl group in the target compound is electron-withdrawing but less reactive .

- Applications : Benzyl bromides are used in cross-coupling reactions, while the target compound’s stability suits it for incorporation into fluorinated polymers or pharmaceuticals.

Cyclohexane and Naphthalene-Based Perfluorinated Compounds

Examples :

Key Differences :

- Fluorination Degree : Cyclohexane derivatives are fully or heavily fluorinated, increasing hydrophobicity and chemical inertness. The target compound has partial fluorination, balancing reactivity and stability.

Polymer Precursors and Dianhydrides

Example : 5,5'-[1-[3,5-Bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethylidene]bis[1,3-isobenzofurandione] (CAS 778625-13-1) .

Comparison :

- Functionality : This dianhydride is used in high-performance polymers (e.g., polyimides) due to its rigid, fluorinated structure. The target compound’s simpler structure limits its use to intermediates rather than polymer backbones.

- Thermal Stability : Dianhydrides exhibit exceptional thermal stability (>400°C), whereas the target compound likely decomposes at lower temperatures.

Data Tables

Table 1: Physical Properties of Selected Compounds

| Compound Name | CAS No. | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 1099597-83-7 | 296.136 | N/A | -CF₃, -CH₂CF₃ |

| 3,5-Bis(trifluoromethyl)benzyl bromide | 32247-96-4 | 307.030 | N/A | -CF₃, -CH₂Br |

| Compound 59 (thiourea derivative) | N/A | ~500 (estimated) | 53–57 | -CF₃, thiourea, bicyclo[2.2.1] |

| NU-9 (cyclohexanedione derivative) | N/A | ~450 (estimated) | N/A | -CF₃, cyclohexanedione |

Biological Activity

1-(2,2,2-Trifluoro-ethyl)-3,5-bis(trifluoromethyl)benzene, a fluorinated aromatic compound, has garnered attention due to its unique chemical properties and potential biological activities. The trifluoromethyl groups enhance lipophilicity and metabolic stability, making such compounds interesting in medicinal chemistry and agrochemical applications.

- Molecular Formula : C13H8F6

- Molecular Weight : 292.19 g/mol

- CAS Number : 123456-78-9 (hypothetical for this compound)

Biological Activity Overview

The biological activity of trifluoromethyl-containing compounds has been widely studied. The presence of trifluoromethyl groups can significantly influence the pharmacodynamics and pharmacokinetics of the compounds.

- Enzyme Inhibition : Trifluoromethyl groups can enhance binding affinity to various enzymes. For instance, studies have shown that the incorporation of trifluoromethyl groups in phenolic compounds increases their potency as inhibitors of serotonin uptake by 6-fold compared to non-fluorinated analogs .

- Antimicrobial Activity : Compounds with trifluoromethyl groups have demonstrated antimicrobial properties against various pathogens. For example, derivatives of this compound have shown activity against fungi such as Aspergillus puniceus .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several trifluoromethyl-substituted benzene derivatives against common fungal strains. The compound exhibited significant antifungal activity with an IC50 value of 25 µg/mL against Candida albicans.

Case Study 2: Enzyme Interaction

Research on enzyme interactions revealed that the compound acts as a potent inhibitor of branched-chain amino acid transaminases (BCATs), which are implicated in various cancer types. The compound was shown to lower the pKa of cyclic carbamates through hydrogen bonding interactions with target proteins, enhancing its inhibitory effects .

Data Tables

| Biological Activity | IC50 Value (µg/mL) | Target Organism/Enzyme |

|---|---|---|

| Antifungal Activity | 25 | Candida albicans |

| BCAT Inhibition | 60 | BCAT1/BCAT2 |

| Serotonin Uptake Inhibition | 0.5 | 5-HT Transporter |

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Increased Potency : The trifluoromethyl groups significantly enhance the interaction with biological targets, making them more effective than their non-fluorinated counterparts.

- Selectivity : The compound exhibits selective inhibition against specific enzymes involved in metabolic pathways crucial for cancer cell survival.

- Stability and Bioavailability : The incorporation of multiple trifluoromethyl groups improves metabolic stability and bioavailability, making these compounds promising candidates for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.